REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[c:11]1[n:12][c:13](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[o:14][c:15]1[CH2:16][CH3:17].[CH3:24][CH2:25][OH:26]>>[O:8]=[C:9]([OH:10])[c:11]1[n:12][c:13](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[o:14][c:15]1[CH2:16][CH3:17]
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Name
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CCc1oc(-c2ccccc2)nc1C(=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1oc(-c2ccccc2)nc1C(=O)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCc1oc(-c2ccccc2)nc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |